molecular formula C20H14INO3S B4891975 (5E)-5-{2-[(4-iodobenzyl)oxy]benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

(5E)-5-{2-[(4-iodobenzyl)oxy]benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B4891975
M. Wt: 475.3 g/mol
InChI Key: CUVSRWWNKFTMJK-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-{2-[(4-iodobenzyl)oxy]benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{2-[(4-iodobenzyl)oxy]benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves multiple steps:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved through the reaction of a suitable amine with carbon disulfide and an alkyl halide.

    Introduction of the Benzylidene Group: The benzylidene moiety can be introduced via a condensation reaction with an appropriate aldehyde.

    Attachment of the 4-Iodobenzyl Group: This step involves the reaction of the intermediate with 4-iodobenzyl bromide under basic conditions.

    Final Functionalization: The prop-2-yn-1-yl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The iodine atom in the 4-iodobenzyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include the corresponding benzyl derivatives.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The thiazolidine-2,4-dione core is known to interact with certain biological targets, making it a candidate for drug development.

Medicine

Medicinally, compounds containing the thiazolidine-2,4-dione core have been investigated for their anti-inflammatory and anti-cancer properties. The presence of the 4-iodobenzyl group may enhance the compound’s ability to interact with specific biological targets.

Industry

In industry, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a valuable component in material science.

Mechanism of Action

The mechanism of action of (5E)-5-{2-[(4-iodobenzyl)oxy]benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine-2,4-dione core can interact with enzymes, potentially inhibiting their activity. The 4-iodobenzyl group may enhance binding affinity through halogen bonding or hydrophobic interactions. The prop-2-yn-1-yl group can participate in additional interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core and are known for their anti-diabetic properties.

    Benzylidene Derivatives: Compounds with benzylidene groups are common in medicinal chemistry for their ability to interact with biological targets.

    Iodobenzyl Compounds: These compounds are used in various fields for their unique reactivity and ability to form halogen bonds.

Uniqueness

(5E)-5-{2-[(4-iodobenzyl)oxy]benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is unique due to the combination of its functional groups. The presence of the 4-iodobenzyl group, benzylidene moiety, and prop-2-yn-1-yl group in a single molecule provides a versatile platform for further functionalization and application in various fields.

Properties

IUPAC Name

(5E)-5-[[2-[(4-iodophenyl)methoxy]phenyl]methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14INO3S/c1-2-11-22-19(23)18(26-20(22)24)12-15-5-3-4-6-17(15)25-13-14-7-9-16(21)10-8-14/h1,3-10,12H,11,13H2/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVSRWWNKFTMJK-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)I)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1C(=O)/C(=C\C2=CC=CC=C2OCC3=CC=C(C=C3)I)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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